1-(3-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that features a methoxyphenyl group, a morpholinyl-pyridazinyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinyl Intermediate: This involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazinone ring.
Morpholine Substitution: The pyridazinone intermediate is then reacted with morpholine under basic conditions to introduce the morpholinyl group.
Coupling with Methoxyphenyl Isocyanate: Finally, the morpholinyl-pyridazinyl intermediate is coupled with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated aromatic compounds.
Scientific Research Applications
1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Morpholine-Substituted Compounds: These compounds have a morpholine ring and are often used in medicinal chemistry for their bioactive properties.
Uniqueness: 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit kinases makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H23N5O3/c1-29-19-7-3-6-18(15-19)24-22(28)23-17-5-2-4-16(14-17)20-8-9-21(26-25-20)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3,(H2,23,24,28) |
InChI Key |
TWQHRLMQZQIEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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